2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
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Overview
Description
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol It is characterized by the presence of a chromanone core structure, which is a bicyclic compound consisting of a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid typically involves the reaction of 2,2-dimethyl-4-oxochroman-7-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromanone and the acetic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The chromanone core can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromanone can yield dihydrochroman derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chromanone core can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid
- 2-((5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy)acetic acid
Uniqueness
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is unique due to its specific substitution pattern on the chromanone core, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJCMTSSOUZRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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